molecular formula C15H11ClN2OS B500670 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313528-58-4

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B500670
CAS No.: 313528-58-4
M. Wt: 302.8g/mol
InChI Key: ZQRJBYJQVCWDSQ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the acetylation of 2-amino benzothiazole derivatives. One common method includes the reaction of 2-amino-4-methylbenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine in a solvent like chloroform . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the benzothiazole ring.

Scientific Research Applications

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiobenzamide
  • 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzylamine

Uniqueness

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9-5-4-8-12-13(9)17-15(20-12)18-14(19)10-6-2-3-7-11(10)16/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRJBYJQVCWDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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